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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B089193

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxy-4-nitrobenzoate, a key chemical intermediate in various synthetic applications. This
document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and
presents a logical workflow for spectroscopic analysis. The information herein is intended to
serve as a valuable resource for researchers in compound identification, characterization, and
quality control.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for Methyl 2-hydroxy-4-
nitrobenzoate, the following tables present predicted values. These predictions are derived
from established spectroscopic principles and analysis of structurally analogous compounds,
including salicylates and aromatic nitro compounds.

Table 1: Predicted *H NMR Spectral Data

(Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~11.0 Singlet 1H Ar-OH
~8.30 Doublet (d) 1H H-5
Doublet of Doublets
~7.85 1H H-6
(dd)
~7.75 Doublet (d) 1H H-3
~3.95 Singlet 3H -OCHs

Table 2: Predicted **C NMR Spectral Data

(Solvent: CDClIs, Reference: TMS at 0.00 ppm)

Chemical Shift (8) (ppm) Assignment
~168.0 C=0 (Ester)
~163.0 C-2 (C-OH)
~150.0 C-4 (C-NO2)
~131.0 C-6

~120.0 C-5

~118.0 C-3

~115.0 C-1

~53.0 -OCHs

Table 3: Predicted IR Absorption Data

(Sample State: Solid, e.g., KBr pellet or ATR)
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Wavenumber (cm~?)

Intensity

Assignment

3200 - 3000 Broad, Medium O-H stretch (phenolic)
3100 - 3000 Medium-Weak C-H stretch (aromatic)
~1730 Strong C=0 stretch (ester)

~1600, ~1475 Medium C=C stretch (aromatic ring)
1550 - 1475 Strong Asymmetric NO2 stretch
1360 - 1290 Strong Symmetric NOz2 stretch
~1250 Strong C-O stretch (ester)

890 - 835 Medium C-N stretch

miz Relative Intensity Proposed Fragment
197 Moderate [M]* (Molecular lon)
166 High [M - OCHs]*

138 High [M - OCHs - COJ*

120 Moderate [M-NO:z - OH]*

92 Moderate [CeH4O]*

76 Low [CeHa]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

These protocols are standardized for aromatic ester compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of solid Methyl 2-hydroxy-4-nitrobenzoate.
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o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) within a 5
mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0.00 ppm).

o Securely cap the NMR tube and ensure the sample is fully dissolved, using gentle
agitation if necessary.

* 'H NMR Spectroscopy:
o Instrument: 400 MHz (or higher) NMR Spectrometer.
o Locking: Lock the spectrometer on the deuterium signal of the CDClIs solvent.

o Shimming: Perform automated or manual shimming to optimize the magnetic field
homogenetity.

o Acquisition: Utilize a standard single-pulse experiment. Set the spectral width to cover a
range of 0-12 ppm. A sufficient number of scans should be acquired to achieve an
adequate signal-to-noise ratio.

o Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the
resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to
the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.

e 13C NMR Spectroscopy:
o Instrument: 100 MHz (or higher, corresponding to the *H frequency) NMR Spectrometer.

o Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a
spectrum with singlets for each unique carbon. Set the spectral width to 0-220 ppm. A
larger number of scans is required compared to *H NMR due to the low natural abundance
of 13C.

o Processing: Process the FID similarly to the *H spectrum. Reference the spectrum to the
CDCls solvent signal at ~77.16 ppm.
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Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy

¢ Instrument Preparation:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable
solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.

e Background Spectrum:

o Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,
CO:2 and water vapor).

e Sample Analysis:

o Place a small amount of the solid Methyl 2-hydroxy-4-nitrobenzoate powder onto the
ATR crystal, ensuring complete coverage of the crystal surface.

o Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1,

» Data Processing:

o The software will automatically perform the background subtraction. Identify and label the
significant absorption peaks.

Electron lonization - Mass Spectrometry (EI-MS)
o Sample Introduction:
o Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC). If using GC, dissolve the
sample in a volatile solvent like dichloromethane or ethyl acetate.
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e Instrumentation and Conditions:
o lonization Mode: Electron lonization (El).

o lonization Energy: Standard 70 eV to ensure fragmentation patterns are consistent and
comparable to spectral libraries.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

o Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, typically
from m/z 40 to 300.

o lon Source Temperature: Maintain at a consistent temperature, for example, 230 °C, to
ensure reproducible fragmentation.

o Data Acquisition and Analysis:

o Acquire the mass spectrum. The data system will plot the relative abundance of ions as a
function of their m/z ratio.

o |dentify the molecular ion peak ([M]*) and the major fragment ions. The most intense peak
is designated as the base peak (100% relative abundance).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of an organic compound such as Methyl 2-hydroxy-4-nitrobenzoate.
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Logical Workflow for Spectroscopic Analysis
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-hydroxy-4-
nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089193#methyl-2-hydroxy-4-nitrobenzoate-spectral-
data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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